molecular formula C18H20N4O2 B2898760 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione CAS No. 956707-70-3

1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione

Cat. No.: B2898760
CAS No.: 956707-70-3
M. Wt: 324.384
InChI Key: VMSLYFMZOXVVRN-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine-2,5-dione core, which is substituted with a dimethylamino group on the phenyl ring and a phenylhydrazinyl group.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-21(2)14-8-10-15(11-9-14)22-17(23)12-16(18(22)24)20-19-13-6-4-3-5-7-13/h3-11,16,19-20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSLYFMZOXVVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization with maleic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Structural Characteristics

This compound features a tert-butyl carbamate functional group linked to a spirocyclic structure that incorporates elements of indene and pyrrolo[2,3-b]pyridine. The presence of a trimethylsilyl group enhances its solubility and stability in organic solvents. Its molecular formula is C26H35N3O4SiC_{26}H_{35}N_{3}O_{4}Si with a molecular weight of 481.66 g/mol .

Medicinal Chemistry

The unique structure of this compound suggests several potential medicinal applications:

  • Anticancer Activity : Compounds with similar spirocyclic frameworks have shown promise in inhibiting cancer cell proliferation. Research indicates that such structures may interact with biological targets involved in cancer progression .
  • Neuroprotective Effects : The pyrrolidine derivatives related to this compound have been investigated for their neuroprotective properties, which can be beneficial in treating neurodegenerative diseases.

Material Science

The incorporation of the trimethylsilyl group enhances the compound's properties for use in materials science:

  • Polymer Chemistry : The compound could serve as a building block for synthesizing advanced polymers with tailored properties, including improved thermal stability and mechanical strength .
  • Nanotechnology : Its solubility characteristics make it a candidate for applications in nanomaterials, potentially aiding in the development of drug delivery systems or catalysts.

Mechanism of Action

The mechanism by which 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione: shares similarities with other pyrrolidine-2,5-dione derivatives, such as:

Uniqueness

The presence of the dimethylamino group on the phenyl ring and the phenylhydrazinyl group distinguishes this compound from its analogs. These substituents may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine core substituted with a dimethylamino group and a phenylhydrazine moiety. Its molecular formula is C16H20N4OC_{16}H_{20}N_4O, with a molecular weight of 284.36 g/mol. The structure can be represented as follows:

Structure C16H20N4O\text{Structure }\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with pyrrolidine diones. Various methods have been explored to optimize yield and purity, utilizing solvents such as ethanol and acetonitrile to enhance reaction efficiency .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit notable antioxidant activity. For instance, derivatives of pyrrolidine diones have shown effectiveness in scavenging free radicals, which is crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Activity

A significant area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, suggesting its potential use in treating neuroinflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenges free radicals ,
Anti-inflammatoryInhibits pro-inflammatory cytokines
COX-1/COX-2 InhibitionSelective inhibition in inflammatory models

Case Study 1: Neuroprotection

In a study examining neuroprotective effects, this compound was administered to models of neurodegeneration. Results indicated a significant reduction in neuronal death and inflammation markers compared to control groups. The compound's mechanism was attributed to its ability to modulate signaling pathways related to oxidative stress and inflammation .

Case Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of the compound using formalin-induced pain models. The results showed that the compound significantly reduced pain scores compared to baseline measurements, indicating its potential as an analgesic agent .

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